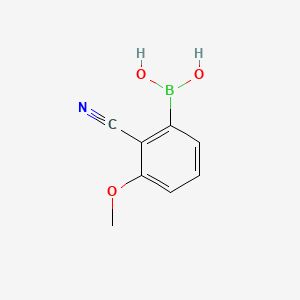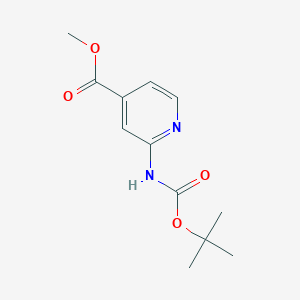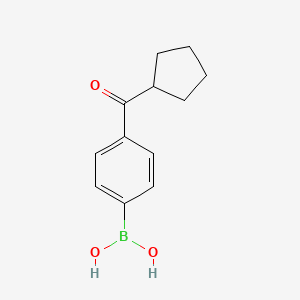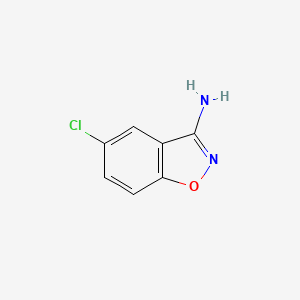
(2-Cyano-3-methoxyphenyl)boronic acid
説明
“(2-Cyano-3-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, a type of organic reaction that is classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of boronic acids . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Specific Scientific Field
This application falls under the field of Material Science and Biomedical Engineering .
Summary of the Application
Boronic acid-containing hydrogels are intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
Methods of Application
The synthesis and properties of these hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, have been studied .
Results or Outcomes
These materials have found important applications in many areas, especially in biomedical areas. They have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
2. Brain-Reading Device
Specific Scientific Field
This application falls under the field of Neuroscience and Biomedical Engineering .
Summary of the Application
Scientists have developed brain implants that can decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .
Methods of Application
The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
Results or Outcomes
The BCI then combined measurements of the participants’ brain activity with a computer model to predict their internal speech in real time .
3. AlphaFold 3 AI Model
Specific Scientific Field
Summary of the Application
Methods of Application
Results or Outcomes
4. Higgs Boson Research
Specific Scientific Field
This application falls under the field of Particle Physics .
Summary of the Application
The Higgs boson is a particle that gives mass to all elementary particles. The existence of this mass-giving field was confirmed in 2012, when the Higgs boson particle was discovered at CERN .
Methods of Application
The Higgs boson can’t be “discovered” by finding it somewhere but has to be created in a particle collision. Once created, it transforms – or “decays” – into other particles that can be detected in particle detectors .
Results or Outcomes
The discovery of the Higgs boson has confirmed the existence of the Higgs field. This has advanced our understanding of the universe and the fundamental particles that compose it .
5. Cyanobacteria in Biotechnology
Specific Scientific Field
This application falls under the field of Biotechnology .
Summary of the Application
Cyanobacteria are blue-green Gram-negative and photosynthetic bacteria. They are known to play important roles in the universal nutrient cycle. Cyanobacteria has emerged as one of the promising resources to combat the issues of global warming, disease outbreaks, nutrition insecurity, energy crises as well as persistent daily human population increases .
Methods of Application
Cyanobacteria possess significant levels of macro and micronutrient substances which facilitate the versatile popularity to be utilized as human food and protein supplements in many countries such as Asia .
Results or Outcomes
Cyanobacteria has been employed as a complementary dietary constituent of feed for poultry and as vitamin and protein supplement in aquatic lives. They are effectively used to deal with numerous tasks in various fields of biotechnology, such as agricultural (including aquaculture), industrial (food and dairy products), environmental (pollution control), biofuel (bioenergy) and pharmaceutical biotechnology .
6. International Space Station (ISS)
Specific Scientific Field
This application falls under the field of Astronomy and Space Science .
Summary of the Application
The International Space Station (ISS) is a large space station assembled and maintained in low Earth orbit by a collaboration of five space agencies and their contractors: NASA (United States), Roscosmos (Russia), JAXA (Japan), ESA (Europe), and CSA (Canada) .
Methods of Application
The ISS is the largest space station ever built. Its primary purpose is to perform microgravity and space environment experiments .
Results or Outcomes
The ISS has been instrumental in advancing our understanding of the universe and the fundamental particles that compose it .
Safety And Hazards
特性
IUPAC Name |
(2-cyano-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHINHWGIHWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681884 | |
| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-3-methoxyphenyl)boronic acid | |
CAS RN |
1164100-84-8 | |
| Record name | B-(2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)

![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)

